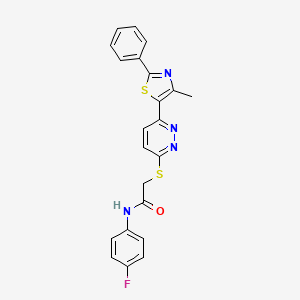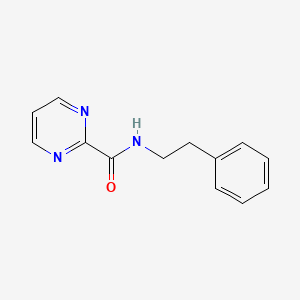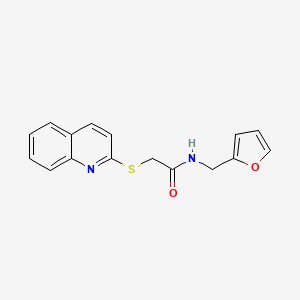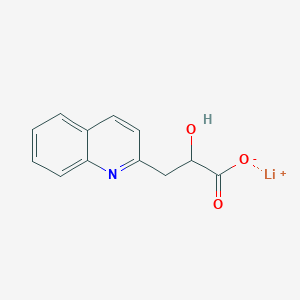
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of various reagents under specific conditions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . These methods highlight the importance of multi-step reactions in the synthesis of complex triazole compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques provide detailed information about the arrangement of atoms within the molecule and are crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions, which are essential for their biological activity. The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, for instance, involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which is a key step in creating triazole-based scaffolds for biologically active compounds . Additionally, the synthesis of novel Schiff bases from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole demonstrates the versatility of triazole compounds in forming various derivatives through reactions with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystal of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, which can affect its solubility and stability . The presence of functional groups such as methoxy, ethoxy, and trifluoromethoxy can also impact the compound's polarity, boiling point, and reactivity. The ring-chain tautomerism observed in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the free acid form predominates in solution, is an example of how the chemical environment can influence the equilibrium between different forms of a compound .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-ethylphenylhydrazine with 3-methoxybenzyl isocyanate to form the intermediate, which is then reacted with 4-azidobenzoic acid to form the final product.", "Starting Materials": [ "4-ethylphenylhydrazine", "3-methoxybenzyl isocyanate", "4-azidobenzoic acid" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 3-methoxybenzyl isocyanate in the presence of a suitable solvent and catalyst to form the intermediate.", "Step 2: The intermediate is then reacted with 4-azidobenzoic acid in the presence of a suitable solvent and catalyst to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS番号 |
1291836-34-4 |
製品名 |
5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide |
分子式 |
C19H21N5O2 |
分子量 |
351.41 |
IUPAC名 |
5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChIキー |
HDDLEXGBNSLFOV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)




![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)

![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)
![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)